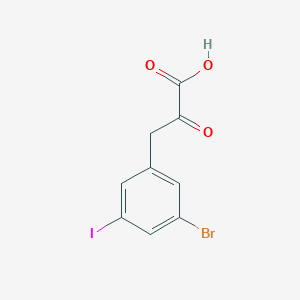

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid

Description

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (position 3) and iodine (position 5), coupled with a 2-oxopropanoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for studying enzyme inhibition, metabolic pathways, and pharmaceutical applications. The electron-withdrawing halogens enhance the acidity of the α-keto carboxylic acid group (pKa ~1.5–2.5), while the bulky substituents influence lipophilicity and molecular interactions .

Properties

Molecular Formula |

C9H6BrIO3 |

|---|---|

Molecular Weight |

368.95 g/mol |

IUPAC Name |

3-(3-bromo-5-iodophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6BrIO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |

InChI Key |

XLZJLQWRCNZYAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 3-bromo-5-iodophenol or related halogenated aromatic precursors, which are then functionalized to introduce the keto acid moiety.

Preparation of 3-Bromo-5-iodophenol

- Synthesized by bromination and iodination of phenolic compounds under reflux in acetic acid with hydrogen bromide and tetrabutylammonium bromide as phase transfer catalyst.

- High yields (up to 96%) of 3-bromo-5-iodophenol are obtained after purification by flash chromatography.

Functionalization to Aromatic Keto Acid

- The aromatic ring bearing bromine and iodine is further reacted to introduce the 2-oxopropanoic acid side chain.

- This involves alkylation steps, often using benzyl bromide and potassium carbonate in solvents like N-methyl-2-pyrrolidone or acetonitrile at elevated temperatures (50–70°C).

- The benzyloxy protective group is commonly used to protect phenolic hydroxyl during subsequent reactions.

Detailed Synthetic Route

The preparation of 3-(3-bromo-5-iodophenyl)-2-oxopropanoic acid involves the following key steps:

Alternative Synthetic Approaches

- Patents describe multi-step syntheses involving intermediates such as methyl esters of keto acids and lactams, with reagents including lithium diisopropylamide (LDA), bis-morpholinophosphorylchloride (BMPC), and triethylamine in organic solvents like tetrahydrofuran (THF) and dichloromethane.

- These methods often aim to improve optical purity and overall yield but involve complex reaction sequences and purification steps.

- Vacuum distillation and extraction techniques are employed to isolate intermediates and final products, with temperature control critical to avoid decomposition.

Experimental Conditions and Optimization

Solvents and Temperature

Purification Techniques

- Extraction with organic solvents such as ethyl acetate, isopropyl acetate, and methyl tert-butyl ether.

- Washing with aqueous solutions including sodium bicarbonate and brine to remove impurities.

- Flash chromatography on silica gel with solvent gradients (e.g., ethyl acetate/hexane) for final purification.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting material | 3-Bromo-5-iodophenol |

| Protection reagent | Benzyl bromide |

| Base | Potassium carbonate |

| Solvents | NMP, acetonitrile, dichloromethane, THF |

| Temperature | 25–70°C |

| Reaction time | 1–18 hours |

| Yield range | 50–99% (depending on step) |

| Purification | Extraction, chromatography, crystallization |

| Key intermediates | Benzyloxy-protected aryl compounds, methyl esters of keto acids |

| Critical reagents | Triethylamine, LDA, BMPC, acetic acid |

Research Findings and Challenges

- The multi-step synthesis requires careful control to maintain optical purity and maximize yield.

- The use of protective groups like benzyloxy is essential to prevent side reactions during keto acid introduction.

- Industrial-scale production is challenged by the complexity and number of steps, as well as the need for mild reaction conditions to avoid degradation.

- Recent patent literature suggests improvements in synthetic routes by optimizing base and reagent choices and simplifying purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with various aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like NaBH4 or LiAlH4.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

Substitution: Various substituted phenyl derivatives.

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Coupling: Aryl or alkyl-substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In biochemical studies, the compound may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Analogues

Halogenated Phenyl Derivatives

- 3-(3-Bromophenyl)-3-oxopropanoic acid Structure: Bromine at phenyl position 3; oxo group at position 3 (vs. 2 in the target compound). Molecular Weight: 243.054 g/mol (C₉H₇BrO₃). Key Differences: The 3-oxo configuration reduces acidity compared to the 2-oxo analog. Lacks iodine, resulting in lower molecular weight and lipophilicity. Used in synthetic intermediates for heterocyclic compounds .

- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid Structure: Bromine (position 3), hydroxyl (position 4), methoxy (position 5). Molecular Weight: 289.079 g/mol (C₁₀H₉BrO₅). Key Differences: Polar hydroxyl and methoxy groups increase solubility but reduce membrane permeability compared to the dihalogenated target compound. Potential role in antioxidant pathways .

Indole and Heterocyclic Derivatives

- 3-(1H-Indol-3-yl)-2-oxopropanoic acid Structure: Indole ring replaces the bromo-iodophenyl group. Molecular Weight: 203.19 g/mol (C₁₁H₉NO₃). Biological Role: Intermediate in tryptophan metabolism; upregulated in gut microbiota studies linked to nonalcoholic fatty liver disease .

- Indole-3-pyruvic acid (3-(3-Indolyl)-2-oxopropanoic acid) Function: Precursor to auxin (plant hormone) biosynthesis. Key Difference: Lacks halogens, emphasizing its role in natural metabolic regulation vs.

Hydroxyphenyl and Methoxy Derivatives

- 3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (Vanilpyruvic acid) Structure: Hydroxy (position 4), methoxy (position 3). Molecular Weight: 210.18 g/mol (C₁₀H₁₀O₅). Role: Biomarker in phenylalanine metabolism; polar groups enhance solubility (logP ~0.5) vs. the target compound’s logP ~3.2 .

Biological Activity

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid is an organic compound that has garnered attention in the fields of medicinal and biological chemistry due to its potential therapeutic properties. Its structural features, including the presence of halogen atoms (bromine and iodine), suggest unique interactions with biological targets, which may contribute to its biological activity. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrO3. The compound features a bromine atom and an iodine atom attached to a phenyl ring, with a keto group at the second carbon of the propanoic acid chain. These halogen substituents are critical for its biological activity, influencing binding affinity and interaction with various molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of phenylpropanoic acids found that compounds with halogen substitutions were particularly effective against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific enzymes involved in cancer metabolism further supports its potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option.

- Anticancer Studies : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in treated cells, further validating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Receptor Modulation : Binding to receptors can alter signaling pathways, potentially leading to apoptosis in cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Chlorophenyl)-2-oxopropanoic acid | Chlorine instead of Bromine/Iodine | Moderate antimicrobial effects |

| 3-(2-Iodophenyl)-2-oxopropanoic acid | Iodine only | Enhanced anticancer properties |

| 3-(2-Fluorophenyl)-2-oxopropanoic acid | Fluorine instead | Limited activity compared to brominated analogs |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogen-directed coupling reactions. A plausible route includes:

Friedel-Crafts Acylation : Introduce the ketone group via acylation of a pre-halogenated benzene derivative (e.g., 3-bromo-5-iodobenzene) using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Carboxylic Acid Formation : Oxidize the ketone to the carboxylic acid moiety using KMnO₄ or CrO₃ under acidic conditions.

- Critical Factors :

- Temperature : Excessive heat (>100°C) may degrade iodine substituents due to their lower bond dissociation energy compared to bromine .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance halogen stability in cross-coupling reactions .

- Yield Optimization : Use Design of Experiments (DoE) to balance stoichiometry and catalyst loading, particularly for iodine retention .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and ketone/carboxylic acid protons. Note that iodine’s quadrupole moment broadens nearby proton signals .

- ¹³C NMR : Confirm carbonyl groups (ketone: ~200 ppm; carboxylic acid: ~170 ppm) and halogenated aromatic carbons .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (C₉H₆BrIO₃, exact mass: 391.84 g/mol) and isotopic patterns from bromine (1:1) and iodine (single peak) .

- X-ray Crystallography : Resolve regiochemistry of bromine and iodine substituents, critical for confirming synthetic accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for halogenated phenylpropanoic acid derivatives?

- Methodological Answer : Contradictions often arise from:

- Halogen Reactivity : Iodine’s susceptibility to elimination under basic conditions vs. bromine’s stability. For example, Suzuki-Miyaura coupling may yield variable results due to competing dehalogenation .

- Solution :

Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify side reactions (e.g., deiodination) .

Byproduct Analysis : Use LC-MS to detect halogen loss products (e.g., debrominated or deiodinated intermediates) .

- Case Study : reports 60–70% yields for bromo-chloro analogs, but iodine’s lower stability may necessitate lower temperatures (<50°C) to achieve comparable yields .

Q. What strategies are employed to predict the biological activity of this compound using computational methods?

- Methodological Answer :

- Molecular Docking : Model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The iodine substituent’s size may enhance hydrophobic binding in active sites .

- QSAR Modeling : Correlate electronic effects (Hammett σ constants) of Br/I substituents with bioactivity. Iodine’s polarizability may improve binding affinity compared to bromine .

- MD Simulations : Assess stability of halogen bonds in enzyme complexes over 100-ns trajectories, focusing on iodine’s stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.